molecular formula C21H27ClN2O4 B13731485 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-pyrrolidinoethyl)-, oxalate CAS No. 41734-64-9

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-pyrrolidinoethyl)-, oxalate

Cat. No.: B13731485
CAS No.: 41734-64-9
M. Wt: 406.9 g/mol
InChI Key: MIIYVLOYDITEFL-UHFFFAOYSA-N
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Description

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-pyrrolidinoethyl)-, oxalate is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by its unique indole-based structure, which includes a chloro-substituted cycloheptane ring fused to an indole moiety, and an oxalate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-pyrrolidinoethyl)-, oxalate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the cycloheptane ring and the chloro substituent. The final step involves the addition of the pyrrolidinoethyl group and the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-pyrrolidinoethyl)-, oxalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for specific applications.

Scientific Research Applications

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-pyrrolidinoethyl)-, oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-pyrrolidinoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-based molecules with different substituents and ring structures. Examples include:

  • 5H-Cyclohept(b)indole derivatives with different halogen substituents.
  • Indole-based compounds with varying alkyl or aryl groups.

Uniqueness

The uniqueness of 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-pyrrolidinoethyl)-, oxalate lies in its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

41734-64-9

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

IUPAC Name

2-chloro-5-(2-pyrrolidin-1-ium-1-ylethyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C19H25ClN2.C2H2O4/c20-15-8-9-19-17(14-15)16-6-2-1-3-7-18(16)22(19)13-12-21-10-4-5-11-21;3-1(4)2(5)6/h8-9,14H,1-7,10-13H2;(H,3,4)(H,5,6)

InChI Key

MIIYVLOYDITEFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N(C3=C2C=C(C=C3)Cl)CC[NH+]4CCCC4.C(=O)(C(=O)[O-])O

Origin of Product

United States

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